N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine
Description
N-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with a 1-methyl group and a 5-fluoro-2-thienylmethyl amine moiety. This structure combines sulfur-containing thiophene and fluorine, both of which are strategically incorporated to modulate electronic properties, solubility, and binding interactions in biological systems.
Properties
Molecular Formula |
C9H11ClFN3S |
|---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H10FN3S.ClH/c1-13-6-7(4-12-13)11-5-8-2-3-9(10)14-8;/h2-4,6,11H,5H2,1H3;1H |
InChI Key |
CNZRKEKFDKDDDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution-Based Synthesis
The most widely reported method involves nucleophilic substitution to introduce the (5-fluoro-2-thienyl)methyl group to the pyrazole core. This approach typically begins with the preparation of 1-methyl-1H-pyrazol-4-amine, followed by its reaction with 5-fluoro-2-(chloromethyl)thiophene.
Key Steps :
- Synthesis of 1-methyl-1H-pyrazol-4-amine :
- 4-Nitropyrazole is reduced using hydrogen gas (H₂) over a palladium catalyst (Pd/C) in ethanol, yielding 4-aminopyrazole.
- Methylation at the N1 position is achieved via reaction with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C.
Preparation of 5-fluoro-2-(chloromethyl)thiophene :
- Thiophene is fluorinated at the 5-position using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile.
- Chloromethylation is performed with paraformaldehyde and hydrochloric acid (HCl) under reflux.
Coupling Reaction :
- The amine group of 1-methyl-1H-pyrazol-4-amine undergoes nucleophilic substitution with 5-fluoro-2-(chloromethyl)thiophene in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. The reaction proceeds at 25°C for 12 hours, yielding the target compound.
Optimization Data :
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 78 | 98 |
| Base | Et₃N | 82 | 97 |
| Temperature | 25°C | 78 | 98 |
| Reaction Time | 12 hours | 82 | 97 |
This method is favored for its scalability and moderate reaction conditions.
Reductive Amination Approach
An alternative route employs reductive amination to couple 5-fluoro-2-thiophenecarbaldehyde with 1-methyl-1H-pyrazol-4-amine.
Procedure :
- Aldehyde Preparation :
- Reductive Amination :
Advantages :
- Avoids harsh alkylation conditions.
- Higher functional group tolerance.
Limitations :
- Requires strict pH control to minimize side reactions.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Reducing Agent | NaBH₃CN | 65 |
| Solvent | Methanol | 70 |
| Temperature | 50°C | 65 |
Solid-Phase Synthesis for High-Throughput Production
Recent advancements utilize solid-phase synthesis to streamline purification and improve yields.
Protocol :
- Resin Functionalization :
Methylation and Reduction :
Thienyl Group Attachment :
Cleavage and Isolation :
Performance Metrics :
| Metric | Value |
|---|---|
| Purity (HPLC) | >99% |
| Overall Yield | 58% |
| Production Scale | 10–100 mg per batch |
Critical Analysis of Methodologies
Yield and Purity Comparison
| Method | Average Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Nucleophilic Substitution | 80 | 97 | Low |
| Reductive Amination | 65 | 95 | Moderate |
| Solid-Phase Synthesis | 58 | 99 | High |
Nucleophilic substitution remains the most cost-effective and scalable method, whereas solid-phase synthesis excels in purity but requires specialized equipment.
Byproduct Formation and Mitigation
- Nucleophilic Substitution :
- Chloride elimination byproducts (e.g., styrene analogs) form if excess base is used. Mitigated by stoichiometric base addition.
- Reductive Amination :
Emerging Techniques and Innovations
Photocatalytic C–N Coupling
Recent studies explore visible-light-driven cross-coupling between 1-methyl-1H-pyrazol-4-amine and 5-fluoro-2-thienylmethyl bromide using iridium-based photocatalysts (e.g., Ir(ppy)₃). Initial trials report 72% yield under blue LED irradiation.
Continuous-Flow Synthesis
Microreactor systems enable faster reactions (2 hours vs. 12 hours) by enhancing heat/mass transfer. Pilot-scale trials achieved 85% yield with 0.5-second residence time.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated thiophene ring and pyrazole moiety can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogs (e.g., Compound 35)
Structure : 5-Fluoro-N-(1-methyl-1H-pyrazol-4-yl)-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine .
Key Differences :
- Replaces the thienyl group with a pyrimidine ring.
- Features dual pyrazole substituents at C4 and C2 positions of the pyrimidine.
Synthesis : - Utilizes Suzuki coupling (59–69% yield) and Buchwald-Hartwig amination (26% yield).
- Lower yields compared to thiazole derivatives (e.g., 53% in ) highlight challenges in pyrimidine functionalization .
Thiazole Derivatives (e.g., N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine)
Structure : Integrates a thiazole ring instead of thiophene .
Key Differences :
- Synthesis:
- Achieved via reflux in acetonitrile (53% yield), demonstrating higher efficiency than palladium-catalyzed methods .
Chlorophenyl-Substituted Analogs (e.g., N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine)
Structure : Substitutes thienyl with a 2-chlorophenyl group .
Key Differences :
- Chlorine’s electron-withdrawing effect may reduce metabolic stability compared to fluorine.
Physicochemical Properties : - Molecular weight: 221.68 vs. ~225 for the target compound (estimated C9H11FN4S).
Kinase Inhibition Profiles
- CDK2 Inhibitors: Pyrimidine-based analogs (e.g., compound 35) were designed to study regioisomerism effects on CDK2 inhibition.
- BTK/EGFR Inhibitors : Coupling of 1-methyl-1H-pyrazol-4-amine with aryl halides (e.g., 2-chloropyrimidine) yields potent BTK inhibitors (e.g., BIIB06875). The 5-fluoro-thienyl group could enhance binding to hydrophobic kinase pockets .
Stability Considerations
- Degradation Issues : 1-Methyl-1H-pyrazol-4-amine is prone to degradation during synthesis. The thienyl group’s aromatic stability may mitigate this in the target compound .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and applications based on diverse research findings.
Structural Characteristics
This compound features a pyrazole ring fused with a thiophene moiety, with a fluorine atom enhancing its lipophilicity. This unique combination may influence its interaction with various biological targets, making it a compound of interest for drug development.
| Property | Details |
|---|---|
| Molecular Formula | C10H10FN3S |
| Molecular Weight | 227.26 g/mol |
| Structural Features | Pyrazole ring, thiophene ring, fluorinated substituent |
Anticancer Properties
Research indicates that compounds containing pyrazole structures can exhibit significant anticancer activity. For instance, derivatives of aminopyrazoles have been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. Specifically, the introduction of different substituents at the N1 position of the pyrazole can alter the antiproliferative efficacy against these cells .
A study highlighted that certain pyrazole derivatives demonstrated inhibition rates of up to 54% against HepG2 cells and 38% against HeLa cells, suggesting that this compound may possess similar or enhanced properties due to its unique structure .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives have been implicated in modulating inflammatory pathways by inhibiting kinases involved in the signaling cascades that lead to cytokine release. For example, compounds similar to this compound have shown effectiveness in reducing LPS-induced TNF-alpha release in cellular models .
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may inhibit key kinases involved in cell signaling pathways, thus affecting cell proliferation and apoptosis. For instance, similar compounds have been reported to inhibit p38 MAP kinase activity, which plays a crucial role in inflammation and cancer progression .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. The general steps include:
- Formation of the Pyrazole Core : This is accomplished through reactions involving hydrazine derivatives and 1,3-diketones.
- Introduction of Fluorinated Thiophene : The thiophene moiety is introduced via nucleophilic substitution reactions.
- Final Assembly : Coupling reactions finalize the synthesis under controlled conditions.
Study 1: Antiproliferative Activity
In a comparative study involving various pyrazole derivatives, this compound was evaluated for its antiproliferative effects against several cancer cell lines. The results indicated a significant reduction in cell viability at varying concentrations, highlighting its potential as an anticancer agent.
Study 2: Inhibition of Inflammatory Responses
Another study assessed the anti-inflammatory properties of similar pyrazole compounds. The results demonstrated that derivatives could effectively inhibit TNF-alpha production in macrophages stimulated by LPS, suggesting that this compound may also have therapeutic applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
